molecular formula C23H19FN2O2 B11699070 (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide

(2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide

Cat. No.: B11699070
M. Wt: 374.4 g/mol
InChI Key: UIIVJQHQFUAKLP-QNGOZBTKSA-N
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Description

(2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Fluorophenyl Group: The fluorophenyl group is incorporated through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a fluorophenylboronic acid derivative.

    Attachment of the Phenylformamido Group: The phenylformamido group is added through an amide bond formation reaction using phenylformic acid and a coupling reagent like N,N’-dicyclohexylcarbodiimide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbon-carbon double bond, converting the enamide to an amide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amide derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may serve as a probe for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-benzyl-3-(2-chlorophenyl)-2-(phenylformamido)prop-2-enamide: Similar structure with a chlorine atom instead of a fluorine atom.

    (2Z)-N-benzyl-3-(2-bromophenyl)-2-(phenylformamido)prop-2-enamide: Similar structure with a bromine atom instead of a fluorine atom.

    (2Z)-N-benzyl-3-(2-methylphenyl)-2-(phenylformamido)prop-2-enamide: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The presence of the fluorophenyl group in (2Z)-N-benzyl-3-(2-fluorophenyl)-2-(phenylformamido)prop-2-enamide imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding, which can influence its reactivity and binding interactions. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(Z)-3-(benzylamino)-1-(2-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H19FN2O2/c24-20-14-8-7-13-19(20)15-21(26-22(27)18-11-5-2-6-12-18)23(28)25-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,25,28)(H,26,27)/b21-15-

InChI Key

UIIVJQHQFUAKLP-QNGOZBTKSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CC=C2F)/NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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